molecular formula C21H44O2Sn B14609439 Tripropyltin laurate CAS No. 57808-37-4

Tripropyltin laurate

Cat. No.: B14609439
CAS No.: 57808-37-4
M. Wt: 447.3 g/mol
InChI Key: GBVHWVQKJWLJKO-UHFFFAOYSA-M
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Description

Tripropyltin laurate is an organotin compound with the chemical formula C21H44O2Sn . It is a derivative of lauric acid and tripropyltin, where the lauric acid is esterified with tripropyltin. Organotin compounds, including this compound, are known for their applications in various industrial and scientific fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripropyltin laurate typically involves the esterification of lauric acid with tripropyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:

C12H24O2+(C3H7)3SnClC21H44O2Sn+HCl\text{C12H24O2} + \text{(C3H7)3SnCl} \rightarrow \text{C21H44O2Sn} + \text{HCl} C12H24O2+(C3H7)3SnCl→C21H44O2Sn+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Tripropyltin laurate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The laurate group can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

Tripropyltin laurate has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: It has been studied for its effects on cellular processes and as a potential antimicrobial agent.

    Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.

Mechanism of Action

The mechanism of action of tripropyltin laurate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis and leakage of cellular contents. This property makes it effective as an antimicrobial agent. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin laurate: Similar in structure but with butyl groups instead of propyl groups.

    Triphenyltin laurate: Contains phenyl groups instead of propyl groups.

    Tripropyltin chloride: Similar but lacks the laurate ester group.

Uniqueness

Tripropyltin laurate is unique due to its specific combination of propyl groups and laurate ester, which imparts distinct chemical and biological properties

Properties

CAS No.

57808-37-4

Molecular Formula

C21H44O2Sn

Molecular Weight

447.3 g/mol

IUPAC Name

tripropylstannyl dodecanoate

InChI

InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1

InChI Key

GBVHWVQKJWLJKO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC

Origin of Product

United States

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